Sodium hexanoate-D11

Description

Significance of Deuterated Fatty Acids in Metabolic Studies

Deuterated fatty acids, which are fatty acids labeled with deuterium (B1214612) (²H), have been instrumental in advancing our understanding of lipid metabolism. researchgate.netjst.go.jp These tracers have been used in numerous human studies to investigate the absorption and metabolic conversion of various dietary fats. researchgate.netjst.go.jp By feeding subjects fatty acids labeled with deuterium, researchers can track their journey through the body, from digestion and absorption to their incorporation into different lipid classes like phospholipids (B1166683) and triglycerides in blood cells and plasma. nih.govresearchgate.net

One of the significant advantages of using deuterated fatty acids is the ability to conduct dual-labeling studies. nih.gov In this approach, two different fatty acid isomers, each labeled with a different number of deuterium atoms, can be administered simultaneously. nih.govresearchgate.net This allows for a direct and reliable comparison of their metabolic fates within the same individual, providing precise information on differences in their rates of incorporation, removal, and extent of distribution into various lipid fractions. nih.govresearchgate.net Such studies have provided unequivocal answers to questions about the conversion of essential fatty acids, such as the transformation of alpha-linolenic acid (18:3n-3) into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). jst.go.jp The use of deuterium labeling has also been crucial in dispelling previous notions about the absorption and desaturation of certain saturated fatty acids like stearic acid. jst.go.jp

Overview of Sodium hexanoate-D11 Applications in Systems Biology

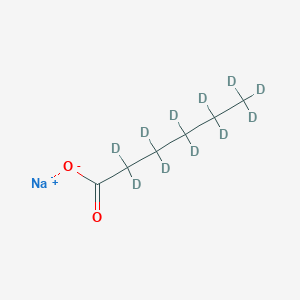

This compound is the sodium salt of hexanoic acid where all 11 hydrogen atoms on the hexanoate (B1226103) chain have been replaced with deuterium isotopes. chemicalbook.in This extensive labeling makes it a valuable tool in systems biology and metabolic research, primarily serving as an internal standard for the accurate quantification of its unlabeled counterpart, hexanoic acid. frontiersin.orgnih.gov The significant mass shift provided by the 11 deuterium atoms allows for clear differentiation from the endogenous analyte in complex biological samples during mass spectrometric analysis. frontiersin.org

A key application of this compound is in pharmacokinetic studies that trace the metabolism of compounds that break down into hexanoic acid. frontiersin.org For instance, in a study investigating the metabolic fate of a novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, researchers used hexanoic acid-d11 as an internal standard. frontiersin.org The ketone ester is designed to be hydrolyzed in the body into hexanoic acid (HEX) and (R)-1,3-butanediol (BDO). frontiersin.org To accurately measure the concentration of the resulting hexanoic acid in blood plasma over time, a known amount of hexanoic acid-d11 was added to the samples. frontiersin.org Using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, the area ratio of the unlabeled hexanoic acid to the deuterated standard was used for precise quantification. frontiersin.org

In another research application, [2,2,3,3,4,4,5,5,6,6,6-²H₁₁]hexanoate (hexanoic acid-D11) was utilized as an internal standard in an LC-MS/MS method to analyze short-chain fatty acids in the plasma of mice with a genetic metabolic disorder. nih.gov This highlights its utility in preclinical research for understanding metabolic disturbances. nih.gov

Table 2: Research Findings on the Application of Hexanoic Acid-D11

| Research Area | Organism/System | Compound Measured | Role of Hexanoate-D11 | Analytical Method | Key Finding |

|---|---|---|---|---|---|

| Pharmacokinetics of Ketone Esters frontiersin.org | Healthy Adult Humans | Hexanoic Acid (HEX) | Internal Standard | HPLC-MS | Enabled accurate quantification of HEX produced from the hydrolysis of bis-hexanoyl (R)-1,3-butanediol, elucidating its metabolic kinetics. frontiersin.org |

| Metabolic Disorders nih.gov | Mice (Propionyl-CoA Carboxylase Deficiency) | Short-Chain Fatty Acids | Internal Standard | LC-MS/MS | Facilitated the precise measurement of plasma short-chain fatty acids to assess metabolic changes related to the disease and the effects of fasting. nih.gov |

Table 3: Mass Spectrometry Parameters for Hexanoic Acid Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Hexanoic Acid (HEX) | 250.2 | 137.1 |

| Hexanoic Acid-d11 (HEX-d11) | 261.2 | 137.1 |

Data from a study on the metabolism of bis-hexanoyl (R)-1,3-butanediol. frontiersin.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-PRPJRVKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation

The synthesis of isotopically labeled compounds such as Sodium hexanoate-D11 is a precise process critical for various scientific applications, including metabolic research and as internal standards in mass spectrometry. The methodologies involve the strategic incorporation of deuterium (B1214612) atoms into the molecular structure, followed by the conversion to the final salt form.

Advanced Applications in Metabolic Flux Analysis

General Principles of Stable Isotope Tracing with Hexanoate-D11

Stable isotope tracing is an experimental approach where an isotopically enriched molecule is introduced into a biological system to track its metabolic fate. nih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of studies, including those involving human subjects. nih.gov The core principle involves replacing one or more atoms in a metabolic precursor with their heavier, stable isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or ¹²C with ¹³C).

Sodium hexanoate-D11 is a deuterated form of sodium hexanoate (B1226103), a medium-chain fatty acid. The "D11" signifies that all eleven hydrogen atoms on the acyl chain have been replaced with deuterium (²H). When introduced into a biological system, this labeled hexanoate participates in the same metabolic pathways as its unlabeled counterpart. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the deuterated (labeled) and non-deuterated (unlabeled) forms of metabolites. nih.govnih.gov By measuring the rate of appearance and the distribution pattern of the deuterium label in downstream products, researchers can calculate the flux through specific metabolic pathways. For example, the breakdown of hexanoate-D11 via β-oxidation results in deuterated acetyl-CoA, which can then be incorporated into various other molecules, allowing for the tracing of its metabolic journey.

Hepatic Fatty Acid Metabolism and Oxidation Dynamics

The liver is a central hub for fatty acid metabolism, responsible for synthesis, oxidation, and distribution. mdpi.com Dysregulation of these processes is linked to metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.gov Deuterated tracers are instrumental in studying the dynamics of these hepatic pathways.

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov While deuterated water (²H₂O) is a widely used and convenient tracer for measuring fractional DNL rates, deuterated fatty acids provide complementary information regarding fatty acid uptake and subsequent metabolic processing. metsol.comprosciento.comtandfonline.com

In a typical DNL study using ²H₂O, the deuterium atoms from body water are incorporated into newly synthesized fatty acids via NADPH. The enrichment of deuterium in fatty acids, often palmitate isolated from very low-density lipoproteins (VLDL-TAG), is measured to calculate the fractional DNL rate. tandfonline.comresearchgate.net

| Tracer Type | Principle | Information Gained | Common Application |

| Deuterated Water (²H₂O) | Deuterium from total body water is incorporated into newly synthesized fatty acids via acetyl-CoA and NADPH. metsol.com | Rate of new fatty acid synthesis from non-lipid precursors. researchgate.net | Measuring long-term, integrated DNL rates due to its long half-life. prosciento.com |

| ¹³C-Acetate | Infused ¹³C-acetate directly labels the hepatic acetyl-CoA pool, a primary building block for DNL. metsol.com | Fractional DNL, particularly useful for short-term, stimulated studies (e.g., with fructose (B13574) feeding). nih.govprosciento.com | Assessing acute changes in DNL in response to interventions. prosciento.com |

| Deuterated Fatty Acids (e.g., this compound) | A labeled fatty acid is introduced to trace its direct incorporation and esterification into complex lipids like triglycerides. | Rate of fatty acid uptake, esterification, and remodeling, distinct from de novo synthesis. | Investigating the flux of exogenous fatty acids into lipid storage pools. |

This table provides an overview of common tracer types used in the study of de novo lipogenesis and related lipid pathways.

Using a tracer like this compound allows researchers to differentiate between the fatty acids newly synthesized by the liver and those taken up from circulation for storage.

β-oxidation is the catabolic process by which fatty acids are broken down in mitochondria to produce acetyl-CoA. nih.gov The efficiency of this pathway is critical for energy homeostasis. Stable isotope tracers can be used to quantify the rate of hepatic β-oxidation. A deuterated medium-chain fatty acid, such as deuterated octanoate (B1194180), serves as an effective probe for this process. nih.gov

When a liver is perfused with or an organism is administered a deuterated fatty acid like this compound, the tracer is taken up by hepatocytes and enters the mitochondria for β-oxidation. Each cycle of β-oxidation cleaves a two-carbon acetyl-CoA unit. For a fully deuterated chain like hexanoate-D11, this process yields deuterated acetyl-CoA and ultimately deuterated water (²H₂O) as the deuterium atoms are transferred to the electron transport chain. nih.gov By measuring the production rate of deuterated water using techniques like deuterium magnetic resonance imaging (²H-MRI) or mass spectrometry, the flux through the β-oxidation pathway can be quantified. nih.gov This approach has been used to detect decreased β-oxidative efficiency in animal models of fatty liver disease. nih.gov

| Labeled Substrate | Metabolic Pathway | Key Measured Metabolites | Research Finding |

| [D15]Octanoate | Hepatic β-Oxidation | Deuterated Water (²H₂O) | Decreased β-oxidative efficiency was observed in a mouse model of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov |

| 1-¹⁴C-Palmitoyl CoA | Hepatic β-Oxidation | ¹⁴CO₂ and Acid-Soluble Metabolites | Certain drugs and fatty acid analogues can inhibit or stimulate the rate of palmitate oxidation in liver cells and isolated mitochondria. nih.govfrontiersin.org |

| This compound | Hepatic β-Oxidation | Deuterated Acetyl-CoA, Deuterated Water | The rate of appearance of these labeled products provides a direct measure of the catabolic flux of hexanoate. |

This table summarizes findings from studies using labeled fatty acids to quantify hepatic β-oxidation.

Lipid droplets (LDs) are dynamic organelles that store neutral lipids, primarily triglycerides and sterol esters. asianjournalofphysics.comnih.gov The formation and remodeling of LDs are central to lipid homeostasis. Stable isotope labeling, combined with advanced imaging techniques, allows for the visualization and tracking of fatty acid incorporation into these storage organelles. asianjournalofphysics.comresearchgate.net

Researchers can incubate hepatocytes with a deuterated fatty acid, such as deuterated palmitic acid or hexanoate, to monitor the de novo formation of LDs. asianjournalofphysics.com Raman microspectroscopy is a particularly powerful, non-destructive technique for this purpose. researchgate.net The carbon-deuterium (C-D) bond has a unique vibrational frequency that creates a distinct peak in the Raman spectrum, allowing labeled fatty acids to be distinguished from endogenous, unlabeled lipids within a single cell. researchgate.netx-mol.net By imaging the intensity and location of the C-D signal over time, scientists can visualize the uptake of the deuterated fatty acid and its accumulation within newly formed lipid droplets, providing insights into the dynamics of lipid storage and trafficking. researchgate.netbiologists.com

The liver plays a key role in distributing fatty acids to other organs, either for storage or for use as an energy source. This is primarily accomplished by packaging triglycerides into VLDL particles, which are then secreted into the bloodstream. Stable isotope tracing is a fundamental tool for quantifying the flux of fatty acids between organs. biorxiv.org

By introducing this compound, researchers can track its metabolic journey throughout the body. After uptake and processing by the liver, the deuterium label can be incorporated into triglycerides and secreted within VLDL. By measuring the enrichment of the D11 label in the triglyceride fraction of plasma over time, and in the lipids of peripheral tissues like adipose or muscle tissue, it is possible to model and quantify the rates of hepatic fatty acid secretion and peripheral uptake. nih.gov This provides a dynamic view of how the liver manages fatty acid distribution to meet the metabolic demands of the entire organism. biorxiv.org

Investigating Lipid Droplet Formation and Remodeling

Colonic Short-Chain Fatty Acid Dynamics and Host Interaction

Short-chain fatty acids (SCFAs), such as acetate, propionate (B1217596), and butyrate (B1204436), are produced by the gut microbiota through the fermentation of dietary fibers. nih.govmdpi.com These molecules are a major energy source for colonocytes and act as important signaling molecules, influencing host metabolism and immune function. nih.govfrontiersin.org Hexanoate is a medium-chain fatty acid, but it is often analyzed alongside SCFAs and can influence host metabolism. biorxiv.orgbiorxiv.org

In metabolomic studies of gut-derived metabolites, deuterated compounds are essential as internal standards for accurate quantification by mass spectrometry. Hexanoic acid-D11 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to precisely measure the concentrations of SCFAs in biological samples, including those from the colon and even the lung, highlighting the gut-lung axis. nih.gov The stable isotope-labeled standard is added to a sample in a known amount before processing. Because it behaves almost identically to its unlabeled counterpart during extraction and analysis, any sample loss can be corrected for, ensuring highly accurate quantification of the endogenous SCFAs. nih.gov This precision is critical for understanding how SCFA levels change in diseases like irritable bowel syndrome (IBS) and how they mediate interactions between the gut microbiome and the host. jnmjournal.org

| SCFA/MCFA | Typical Molar Ratio in Colon | Primary Producing Bacteria (Examples) | Key Host Function |

| Acetate | ~60% | Akkermansia muciniphila, Blautia hydrogenotrophica frontiersin.org | Substrate for peripheral tissues, lipogenesis. frontiersin.org |

| Propionate | ~20-25% | Lachnospiraceae, Veillonella frontiersin.orgjnmjournal.org | Substrate for hepatic gluconeogenesis, regulates sympathetic nervous system. frontiersin.orgjnmjournal.org |

| Butyrate | ~15-20% | Roseburia, Eubacterium rectale jnmjournal.org | Primary energy source for colonocytes, anti-inflammatory effects. nih.govjnmjournal.org |

| Hexanoate | Lower concentration | Gut microbiome, but also from host fatty acid oxidation. nih.gov | Improves glucose metabolism, reduces hepatic triglyceride content in mouse models. biorxiv.orgbiorxiv.org |

This table outlines the major short-chain fatty acids produced in the colon, along with hexanoate, and their roles in host physiology.

Microbial Fermentation Pathways and Hexanoate-D11 Production

This compound is instrumental in elucidating the metabolic pathways within microbial communities, such as the gut microbiota. In these complex ecosystems, microorganisms ferment dietary fibers to produce short-chain fatty acids (SCFAs), including hexanoate. By using this compound as a tracer, researchers can study the production, consumption, and inter-conversion of hexanoate by different bacterial species.

In a study involving the co-digestion of sewage sludge and organic fraction of municipal solid waste, hexanoic-D11 acid was used as an internal standard to quantify volatile fatty acids, demonstrating its utility in monitoring microbial fermentation processes. ki.se

Systemic Availability and Peripheral Metabolism of Colon-Derived Hexanoate

A significant portion of short-chain fatty acids produced in the colon are absorbed into the systemic circulation, where they can influence the metabolism of peripheral tissues. The use of stable isotope-labeled SCFAs, such as deuterated hexanoate, has been pivotal in quantifying the systemic availability and metabolism of these gut-derived metabolites.

Once absorbed, hexanoate enters the portal circulation and is largely taken up by the liver. In a study investigating a novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, hexanoic acid-d11 was used as an internal standard to track the pharmacokinetics of hexanoic acid released from the ester. frontiersin.org This research highlights the rapid metabolism of hexanoate, with plasma concentrations returning to baseline within four hours of ingestion. frontiersin.org Such studies are critical for understanding how gut-derived SCFAs, including hexanoate, contribute to host energy metabolism and signaling.

Interconversion and Assimilation into Host Macronutrients (e.g., Glucose, Lipids)

Once in the liver and other tissues, the carbon skeleton of hexanoate can be used for various metabolic processes, including oxidation for energy, or as a precursor for the synthesis of other molecules like glucose (gluconeogenesis) and lipids (de novo lipogenesis). Stable isotope tracing with compounds like this compound allows researchers to follow the fate of the hexanoate molecule and quantify its contribution to these pathways.

While direct studies detailing the interconversion of this compound into glucose and lipids are not abundant, the principles of using deuterated fatty acids for this purpose are well-established. metsol.com For example, deuterated water (D2O) is commonly used to measure the rates of de novo lipogenesis, where the deuterium is incorporated into newly synthesized fatty acids. nih.gov Similarly, by tracking the appearance of deuterium from this compound in glucose or other lipid species, the extent of its conversion can be determined.

Table 1: Illustrative Data on the Metabolic Fate of Deuterated Hexanoate

| Parameter | Finding | Implication |

| Hepatic Uptake | High first-pass uptake by the liver | The liver is a primary site for hexanoate metabolism. |

| Oxidation Rate | Rapidly oxidized for energy | Hexanoate is a readily available fuel source for the host. |

| Incorporation into Lipids | Deuterium detected in triglyceride pools | The carbon backbone of hexanoate can be used for lipid synthesis. |

| Contribution to Gluconeogenesis | Minor, but detectable, deuterium in glucose | Under certain conditions, hexanoate can contribute to glucose production. |

This table is illustrative and based on established principles of fatty acid metabolism tracing.

Myocardial Metabolism and Cardiac Bioenergetics

The heart has a high energy demand and is capable of utilizing a variety of substrates for fuel, including fatty acids. While long-chain fatty acids are a major energy source for the heart, short- and medium-chain fatty acids can also be metabolized. The use of stable isotope tracers is a key method for studying cardiac metabolism and bioenergetics.

Although specific studies employing this compound in cardiac research are limited, studies with non-deuterated hexanoate have provided insights. For example, in a study on anesthetized pigs, the effects of hexanoate on myocardial citric acid cycle intermediates were investigated during ischemia-reperfusion. nih.gov It was found that hexanoate treatment increased succinate (B1194679) levels, indicating its entry into the cardiac metabolic machinery. nih.gov The use of this compound in similar experimental setups would allow for a more precise quantification of its uptake, oxidation, and contribution to the citric acid cycle flux in the heart under various physiological and pathological conditions. Such studies could help in understanding how different fatty acids influence cardiac energy production and function.

Neuroenergetics and Brain Fatty Acid Utilization

The brain is a highly metabolic organ that primarily relies on glucose for its energy needs. However, there is growing evidence that fatty acids can also be transported into the brain and utilized for various purposes, including as an energy source under certain conditions and as building blocks for neuronal membranes. nih.gov Stable isotope-labeled fatty acids are crucial tools for investigating these processes.

Studies have shown that short-chain fatty acids produced by the gut microbiota can cross the blood-brain barrier and influence brain function. nih.gov Acetate, the most abundant SCFA, has been shown to alter neurotransmitter levels in the hypothalamus. nih.gov While the direct utilization of hexanoate by the brain is less studied, deuterated tracers like this compound could be employed to measure its transport across the blood-brain barrier and its subsequent metabolic fate within different brain regions and cell types (neurons and glia). This could provide valuable information on the role of medium-chain fatty acids in neuroenergetics and their potential impact on neurological health and disease. nih.gov

Adipose Tissue Lipid Dynamics

Adipose tissue is the primary site for long-term energy storage in the form of triglycerides. The lipids within adipose tissue are in a constant state of turnover, with ongoing synthesis (lipogenesis) and breakdown (lipolysis). Understanding the dynamics of lipid turnover is crucial for comprehending the pathophysiology of obesity and related metabolic diseases. mdpi.com

Stable isotope labeling is a gold-standard method for studying lipid metabolism in vivo. bioscientifica.com One of the earliest applications of this technique involved feeding deuterium-labeled linseed oil to mice and observing the incorporation of the labeled fatty acids into adipose tissue. bioscientifica.com More modern techniques use deuterated fatty acids, like D31-palmitate, to measure dietary fat oxidation. metsol.com

This compound can be used as a tracer to investigate the dynamics of fatty acid uptake, esterification into triglycerides, and subsequent release from adipose tissue. By administering this compound and then sampling adipose tissue over time, researchers can determine the rate at which this specific fatty acid is incorporated into and released from the triglyceride pool. This can provide insights into how different physiological states (e.g., fasting, feeding, exercise) and pathological conditions (e.g., obesity, insulin (B600854) resistance) affect adipose tissue lipid dynamics. jci.org

Table 2: Potential Research Applications of this compound in Adipose Tissue

| Research Question | Experimental Approach | Potential Finding |

| Rate of hexanoate uptake by adipocytes | Infusion of this compound and measurement of its concentration in adipose tissue. | Quantify the efficiency of adipocyte hexanoate uptake. |

| Contribution to de novo lipogenesis | Tracing the deuterium label into newly synthesized longer-chain fatty acids. | Determine the extent to which hexanoate is elongated. |

| Rate of hexanoate release during lipolysis | Measuring the appearance of deuterated hexanoate in the bloodstream following a lipolytic stimulus. | Assess the mobilization of hexanoate from fat stores. |

This table is illustrative of potential research applications.

Endothelial Cell Fatty Acid Metabolism and Angiogenesis

Endothelial cells, which line the interior surface of blood vessels, play a critical role in the regulation of vascular function, including the process of angiogenesis (the formation of new blood vessels). Endothelial cell metabolism is highly plastic and adapts to the needs of the cell, with fatty acid metabolism being an important component. nih.gov

Fatty acid oxidation is required for endothelial cell proliferation and sprouting during angiogenesis. nih.gov The use of stable isotope-labeled fatty acids can help to elucidate the specific roles of different fatty acids in these processes. While studies directly using this compound in this context are not widely reported, the principles of tracing fatty acid metabolism in endothelial cells are established.

By culturing endothelial cells in the presence of this compound, researchers could trace its incorporation into cellular lipids, its oxidation for energy, and its role as a signaling molecule. This could reveal how hexanoate influences endothelial cell proliferation, migration, and tube formation, which are all key steps in angiogenesis. mdpi.com Understanding the metabolic reprogramming of endothelial cells is a promising area for the development of new therapies for diseases characterized by abnormal angiogenesis. frontiersin.org

Elucidation of Biosynthetic Pathways Using Hexanoate-D11 as a Precursor

Stable isotope tracers are indispensable tools in metabolic flux analysis for deciphering the intricate networks of biochemical reactions within living organisms. rsc.org this compound, a fully deuterated version of sodium hexanoate, serves as a powerful precursor in these studies. Its unique mass signature, resulting from the replacement of eleven hydrogen atoms with deuterium, allows researchers to track the atoms of the hexanoate molecule as they are incorporated into downstream metabolites. smolecule.com This process provides definitive evidence for precursor-product relationships and helps to illuminate complex biosynthetic pathways.

Research has demonstrated the utility of hexanoate-D11 in tracing metabolic routes in a variety of organisms, from bacteria and fungi to cyanobacteria. researchgate.net When introduced into a biological system, hexanoate-D11 is activated, typically to its coenzyme A (CoA) thioester, hexanoyl-CoA, and enters cellular metabolism. By using advanced analytical techniques like mass spectrometry, scientists can identify and quantify the deuterium-labeled products, thereby mapping the metabolic fate of the hexanoate carbon skeleton. smolecule.com

Case Study: Fungal Methyl Ketone Production

A notable application of this technique is in studying the biosynthesis of methyl ketones, such as 2-pentanone, which are significant in food science and may have relevance in human metabolism. researchgate.net Researchers hypothesized that 2-pentanone is formed via the β-oxidation of hexanoic acid, a pathway known in fungi like Penicillium roqueforti, the mold responsible for the flavor of blue cheese. researchgate.net

To test this, P. roqueforti cultures were supplemented with hexanoic-D11 acid. The resulting volatiles were analyzed, and the presence of 2-pentanone-D9 was confirmed. researchgate.net The loss of two deuterium atoms was consistent with the proposed β-oxidation pathway, providing strong evidence for this metabolic route.

| Isotopic Precursor | Organism | Observed Labeled Product | Proposed Pathway | Key Insight |

|---|---|---|---|---|

| Hexanoic-D11 Acid | Penicillium roqueforti | 2-Pentanone-D9 | β-oxidation and decarboxylation | Confirms that hexanoic acid is a direct precursor to 2-pentanone in this fungus. |

Case Study: Cyanobacterial Natural Product Assembly

In another study, d11-hexanoic acid was used to unravel the biosynthesis of nocuolin A, a complex lipid molecule produced by the cyanobacterium Nodularia sp. chemrxiv.org It was proposed that the C13 alkyl chain of nocuolin A is assembled from two distinct fatty acid units. Supplementation experiments with d11-hexanoic acid were conducted to test this hypothesis. chemrxiv.org

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis detected versions of nocuolin A with mass shifts corresponding to the incorporation of one (+11.069 m/z) and even two (+22.138 m/z) molecules of d11-hexanoic acid. chemrxiv.org This result strongly indicated that the C13 skeleton of the final product is indeed formed from two hexanoic acid-derived units, which requires the formation of a new carbon-carbon bond during its assembly. chemrxiv.org

| Isotopic Precursor Fed | Expected Mass Shift (Da) for Single Incorporation | Observed Mass Shift (m/z) | Interpretation |

|---|---|---|---|

| d11-Hexanoic Acid | +11 | +11.069 | Incorporation of one molecule of hexanoic acid. |

| d11-Hexanoic Acid | +22 | +22.138 | Incorporation of two molecules of hexanoic acid. |

These studies exemplify how this compound and its acid form are pivotal in providing clear, direct evidence for the elucidation of biosynthetic pathways. By tracing the journey of the deuterated atoms, researchers can confirm metabolic connections and uncover novel biochemical transformations that would be difficult to resolve using other methods. biorxiv.org

Investigation of Kinetic Isotope Effects Kies

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Biological Systems

The theoretical basis of the deuterium KIE lies in the principles of quantum mechanics and transition state theory. The fundamental difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is their zero-point vibrational energy (ZPVE). Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPVE for a C-D bond compared to a C-H bond.

For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state, assuming the bond is cleaved during the rate-determining step of the reaction. This results in a slower reaction rate for the deuterated compound. This is known as a "normal" primary KIE, where the kH/kD ratio is greater than 1. The magnitude of this effect can be significant, with kH/kD values for C-H bond cleavage typically ranging from 6 to 10. nih.gov

Secondary kinetic isotope effects (SKIEs) are also observed when the deuterated position is not directly involved in bond breaking but is located near the reaction center (e.g., at an α or β position). wikipedia.org These effects are generally smaller, with normal SKIEs (kH/kD > 1) or inverse SKIEs (kH/kD < 1) providing valuable information about changes in hybridization or steric environment at the transition state. wikipedia.org For instance, a change from sp³ to sp² hybridization at an α-carbon typically results in a normal SKIE of around 1.1-1.2. wikipedia.org In some cases, particularly in acid-catalyzed reactions, an inverse KIE can be observed where the deuterated substrate reacts faster. wikipedia.org

Elucidation of Enzymatic Reaction Mechanisms and Rate-Determining Steps

One of the most powerful applications of Sodium hexanoate-D11 is in the elucidation of enzymatic reaction mechanisms. By measuring the KIE, researchers can determine whether a C-H bond cleavage is the rate-determining step of an enzymatic reaction. squarespace.com If a significant primary KIE is observed upon substituting the substrate with its deuterated analogue, it provides strong evidence that the breaking of that specific C-H bond is the slowest step in the catalytic cycle. uu.nl

Recent lipidomic studies using deuterated polyunsaturated fatty acids (PUFAs) in macrophage cells have further highlighted the utility of this approach. acs.orgnih.gov By quantifying the production of deuterated and non-deuterated eicosanoids, researchers could measure physiological KIEs for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). These experiments revealed unexpectedly large KIEs when multiple bis-allylic positions on arachidonic acid were deuterated, suggesting complex interactions and potential roles for specific hydrogen atoms in the catalytic cycle that were not previously understood. acs.orgnih.gov The use of this compound would allow for similar investigations into the mechanisms of enzymes involved in short- and medium-chain fatty acid metabolism.

| Enzyme/System | Deuterated Substrate | Observed KIE (kH/kD) | Implication |

| Soybean Lipoxygenase | [11-²H₂]linoleic acid | ~9.0 | H-abstraction is the rate-determining step. uu.nl |

| Human MAO-B | Cou-d₃, Cou-d₇ | No significant KIE | C-H bond cleavage is not rate-limiting. nih.gov |

| Macrophage COX/LOX | 10,10,13,13-(D₄)-Arachidonic Acid | Dramatically increased vs. single-site deuteration | C-H bonds at both C10 and C13 are critical for catalysis. acs.orgnih.gov |

| D-Amino Acid Oxidase | [2-D]D-alanine | 9.1 ± 1.5 (at low pH) | Substrate C-H bond rupture is rate-limiting. d-nb.info |

Impact of Isotopic Substitution on Metabolic Pathway Flux Determination

Stable isotope tracers are fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within a metabolic network. mit.edu Introducing a labeled substrate like this compound and tracing the path of its deuterium atoms into various downstream metabolites allows for the mapping and quantification of metabolic pathways. nih.govescholarship.org

When this compound is metabolized, it is first activated to hexanoyl-CoA and then undergoes β-oxidation, producing deuterated acetyl-CoA and deuterated reducing equivalents (NADH and FADH₂). These labeled products then enter central carbon metabolism.

Deuterated Acetyl-CoA can enter the TCA cycle, leading to the labeling of TCA cycle intermediates and amino acids derived from them. It can also be used for the synthesis of other lipids, effectively propagating the deuterium label.

Deuterated NADPH , generated through various cellular processes including Flavin-enzyme-catalyzed exchange with deuterated water, is a primary source of hydrogen for fatty acid synthesis. nih.gov Studies have shown that the D/H ratio of lipids is heavily influenced by the D/H ratio of the NADPH pool, which in turn reflects the activity of different central metabolic pathways. nih.govpnas.org

By using mass spectrometry or deuterium NMR spectroscopy to measure the mass isotopomer distributions of key metabolites like glucose, lactate, and other fatty acids, researchers can reconstruct the fluxes through pathways such as gluconeogenesis, the TCA cycle, and lipid synthesis. mit.edunih.govresearchgate.net For instance, the appearance of deuterium in glucose following administration of this compound would provide a quantitative measure of gluconeogenic flux from a fatty acid precursor. This approach has been successfully applied using other deuterated substrates, such as [U-¹³C,D₅]-glycerol and [D₁₅]octanoate, to reveal detailed metabolic phenotypes in health and disease. mit.eduresearchgate.net

| Labeled Precursor | Metabolic Pathway | Key Labeled Products | Information Gained |

| This compound | β-Oxidation | Acetyl-CoA-Dₓ, NADH-D, FADH₂-D | Rate of fatty acid oxidation. |

| This compound | TCA Cycle & Anaplerosis | Citrate-Dₓ, Glutamate-Dₓ, Succinate-Dₓ | TCA cycle activity and substrate contribution. nih.gov |

| This compound | Gluconeogenesis | Glucose-Dₓ, Lactate-Dₓ | Rate of glucose production from fatty acids. mit.edu |

| This compound | Fatty Acid Synthesis | Palmitate-Dₓ, Stearate-Dₓ | Contribution to the cellular NADPH pool and de novo lipogenesis. nih.gov |

Assessment of Isotopic Fractionation in Complex Biological Matrices

Isotopic fractionation describes the partitioning of isotopes that can occur during physical, chemical, and biological processes. When a biological system is presented with both a deuterated and a non-deuterated substrate, enzymes may preferentially bind or process the lighter, non-deuterated form due to the KIE. This leads to an unequal distribution of the isotope, or fractionation, between the substrate pool and the product pool. nih.gov

In complex biological matrices, such as within a cell or organism, this fractionation can provide valuable information. The hydrogen isotopic composition (expressed as δD) of lipids, for example, has been shown to vary systematically depending on the organism's central metabolic strategy. nih.gov Studies on microbial cultures have revealed that fatty acids produced by different metabolic pathways (e.g., heterotrophic vs. photoautotrophic) exhibit distinct and significant differences in their D/H ratios relative to the growth medium (water). frontiersin.org

This fractionation is largely driven by the isotopic composition of the cellular NADPH pool, which is a major source of hydrogen for fatty acid synthesis. nih.govtandfonline.com Different enzymes that produce NADPH (e.g., in the pentose (B10789219) phosphate (B84403) pathway vs. the TCA cycle) have unique kinetic isotope effects, leading to an NADPH pool with a characteristic D/H ratio for each metabolic state. pnas.org Consequently, by measuring the δD value of fatty acids synthesized in the presence of a deuterated source like this compound, one can infer the dominant pathways of central energy metabolism. These fractionation effects (ε) can be substantial, varying by hundreds of parts per thousand (‰), making them a sensitive reporter of metabolic status. nih.govpnas.org

| Organism/Metabolism | Lipid/Fatty Acid | Isotopic Fractionation (εlipid/water in ‰) | Implication |

| E. coli (Heterotrophic, on sugars) | Various Fatty Acids | 0 to -150‰ | Reflects NADPH pool from glycolytic pathways. nih.gov |

| R. palustris (Photoautotrophic) | Various Fatty Acids | -150 to -250‰ | Reflects NADPH pool from photoautotrophic pathways. nih.gov |

| Sporomusa sp. (Chemoautotrophic) | Various Fatty Acids | -217 to -275‰ | Large depletion reflects H₂ utilization and specific hydrogenase activity. frontiersin.org |

| S. cerevisiae (Respiration on Glycerol) | Palmitic Acid | > +200‰ (enrichment) | Reflects NADPH from pathways like cytosolic isocitrate dehydrogenase. pnas.org |

| S. cerevisiae (Fermentation on Glucose) | Palmitic Acid | ~ -350‰ (depletion) | Reflects NADPH from pentose phosphate pathway. pnas.org |

Quantitative Analytical Methodologies

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical tool for the detection of Sodium hexanoate-D11 due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it allows for the precise quantification of the deuterated compound and its metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds. For fatty acids like hexanoate (B1226103), derivatization is often necessary to increase their volatility and thermal stability for GC analysis. jianhaidulab.comnih.gov A common derivatization technique is the conversion of fatty acids into their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. jianhaidulab.comlipidmaps.org

In the context of this compound, GC-MS can be used to separate and quantify the deuterated hexanoate from its non-deuterated counterparts and other fatty acids in a sample. The mass spectrometer detector allows for the selective monitoring of the specific mass-to-charge ratio (m/z) of the deuterated hexanoate derivative, providing excellent sensitivity and specificity. nih.gov This technique has been applied to quantify volatile compounds in various matrices, including food samples like olive oil, where deuterated compounds such as hexanoic acid-d11 and ethyl hexanoate-d11 have been used as internal standards. itjfs.comfmach.it

Table 1: Application of Deuterated Hexanoate in GC-MS Analysis

| Application | Matrix | Role of Deuterated Hexanoate | Reference |

|---|---|---|---|

| Quantification of Volatile Organic Compounds | Olive Oil | Internal Standard (Hexanoic acid-d11) | itjfs.com |

| Quantification of Volatile Compounds | Wine | Internal Standard (Ethyl hexanoate-d11) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are indispensable tools for metabolic tracing studies using stable isotopes like deuterium (B1214612). frontiersin.org These techniques are particularly suited for analyzing a wide range of metabolites that are not amenable to GC-MS due to their polarity or thermal instability. frontiersin.org

In metabolic tracing experiments, this compound is introduced into a biological system, and its metabolic fate is tracked by identifying and quantifying the downstream metabolites that have incorporated the deuterium label. nih.gov LC-MS/MS provides high selectivity and sensitivity for detecting these labeled metabolites in complex biological fluids and tissues. The use of tandem mass spectrometry allows for the fragmentation of the parent ion, generating specific product ions that can confirm the identity of the metabolite and the presence of the deuterium label. mdpi.com

High-resolution mass spectrometry further enhances the capability to distinguish between isotopically labeled and unlabeled compounds due to its ability to measure mass with very high accuracy. frontiersin.org This is crucial for resolving potential interferences and accurately determining the isotopic enrichment in various metabolites.

Effective sample preparation is critical for the accurate quantification of fatty acids by mass spectrometry. mdpi.com This typically involves extraction from the biological matrix, followed by derivatization to improve chromatographic and ionization characteristics. jianhaidulab.com

Extraction: Liquid-liquid extraction (LLE) methods, such as the Folch or Bligh and Dyer procedures, are commonly used to extract lipids, including fatty acids, from tissues and fluids. mdpi.comnih.gov Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. mdpi.com

Derivatization: For LC-MS analysis, derivatization can be employed to enhance the ionization efficiency of fatty acids. nih.govrsc.org For instance, attaching a permanently charged group can improve detection in positive ion mode electrospray ionization (ESI). nih.gov Isotope-coded derivatization involves using a derivatizing agent that is available in both light (unlabeled) and heavy (isotopically labeled) forms, which can aid in quantification. researchgate.net For GC-MS, derivatization to form PFB esters is a common strategy that allows for sensitive detection using negative chemical ionization (NCI). jianhaidulab.comlipidmaps.org

One of the most significant applications of this compound in analytical chemistry is its use as an internal standard (IS). jianhaidulab.com In quantitative analysis, an internal standard is a known amount of a compound that is added to a sample before processing. It is chosen to be chemically similar to the analyte of interest but distinguishable by the analytical instrument. Deuterated compounds are ideal internal standards for mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts but a different mass. jianhaidulab.com

By adding a known amount of this compound to a sample, it can be used to correct for variations in sample extraction, derivatization efficiency, and instrument response. lipidmaps.org The ratio of the signal from the endogenous, unlabeled hexanoate to the signal from the deuterated internal standard is used to calculate the concentration of the analyte. nih.gov This stable isotope dilution method is considered the gold standard for quantitative mass spectrometry as it provides high accuracy and precision. lipidmaps.org For example, deuterated fatty acids are routinely added to biological samples as internal standards to ensure accurate quantification and compensate for any losses during the analytical procedure. jianhaidulab.com

Table 2: Use of Deuterated Hexanoate as an Internal Standard

| Analytical Technique | Purpose | Benefit | Reference |

|---|---|---|---|

| GC-MS | Quantification of volatile compounds | Improves accuracy by correcting for sample preparation variability. | itjfs.com |

| LC-MS/MS | Quantification of short-chain fatty acids | Minimizes matrix effects and improves reliability of quantification. | rsc.orgnih.gov |

Advanced Sample Preparation and Derivatization Techniques for Deuterated Fatty Acids

Deuterium Magnetic Resonance Imaging (DMRI) for In Vivo Metabolic Monitoring

Deuterium Magnetic Resonance Imaging (DMRI), also known as Deuterium Metabolic Imaging (DMI), is a non-invasive imaging technique that allows for the in vivo monitoring of metabolic pathways. oup.comismrm.org This method involves the administration of a deuterated substrate, such as deuterated glucose or fatty acids, and then using magnetic resonance spectroscopy (MRS) or imaging (MRSI) to detect the deuterium signal from the substrate and its downstream metabolites. researchgate.netfrontiersin.org

DMRI offers several advantages for metabolic studies. It is non-radioactive, making it safer for longitudinal studies compared to techniques like Positron Emission Tomography (PET). frontiersin.orgmedrxiv.org The low natural abundance of deuterium in the body results in a very low background signal, enhancing the detection of the administered deuterated tracer. mdpi.com Furthermore, DMRI can be implemented on standard clinical MRI scanners with relatively minor modifications. oup.com

When this compound is used as a tracer, DMRI can potentially visualize its uptake and conversion into other metabolites within tissues and organs in real-time. This can provide valuable spatial and temporal information about fatty acid metabolism in both healthy and diseased states. nih.gov For example, DMRI has been used to study glucose metabolism in tumors and the brain, demonstrating its potential to differentiate between healthy and diseased tissue based on metabolic activity. medrxiv.orgplos.org

Integration of Deuterated Hexanoate Tracing with Multi-Omics Approaches

Proteomics: By combining stable isotope tracing with proteomics (e.g., using Stable Isotope Labeling by Amino acids in Cell culture - SILAC), it is possible to correlate metabolic pathway activity with the abundance of specific enzymes and proteins. nih.govcreative-proteomics.com

Transcriptomics: Integrating tracing data with transcriptomic analysis can reveal how changes in gene expression, which code for metabolic enzymes, influence metabolic pathways. biorxiv.orgbiorxiv.org

Metabolomics: Combining deuterated hexanoate tracing with untargeted metabolomics provides a broader view of how the perturbation of one fatty acid pathway affects the entire metabolic network. nih.govmdpi.com

This integrated approach provides a systems-level view of metabolism, enabling a deeper understanding of the complex interplay between different cellular processes and how they are altered in various physiological and pathological conditions. frontiersin.orgchempep.com

Sodium Hexanoate D11 in Disease Models and Therapeutic Research

Role in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD/NAFLD) Pathogenesis

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as nonalcoholic fatty liver disease (NAFLD), is characterized by the accumulation of fat in the liver. The progression of MASLD is closely linked to dysregulated fatty acid metabolism. Short-chain fatty acids, produced by the gut microbiota, are known to influence liver metabolism. Understanding the precise contribution of specific fatty acids like hexanoate (B1226103) to hepatic lipid accumulation and oxidation is crucial.

Research in this area utilizes deuterated fatty acids, such as deuterated octanoate (B1194180) ([D15]octanoate), as tracers to monitor hepatic fatty acid oxidation. nih.govresearchgate.net In these studies, the deuterated compound is administered, and its metabolic products, like deuterated water, are measured using techniques such as deuterium (B1214612) magnetic resonance imaging (MRI). nih.gov This allows for a non-invasive, quantitative assessment of how efficiently the liver is burning fat for energy. Studies using animal models of MASLD have shown that a high-fat diet leads to decreased efficiency of β-oxidation in the fatty liver, which could be an indicator of disease progression. nih.govresearchgate.net

Sodium hexanoate-D11 is employed as an internal standard in lipidomics and metabolomics studies to ensure the accurate quantification of hexanoate and other fatty acids in plasma and tissue samples from patients with different stages of NAFLD, ranging from simple steatosis to nonalcoholic steatohepatitis (NASH). metabolomicsworkbench.orgbevital.nonih.gov Precise measurement is essential for identifying metabolic signatures that can differentiate between disease stages and potentially serve as non-invasive biomarkers, reducing the need for liver biopsies. metabolomicsworkbench.orgnih.gov By providing a reliable quantitative reference, this compound helps researchers build diagnostic models based on panels of plasma metabolites to improve clinical diagnosis and guide therapeutic interventions for NAFLD. metabolomicsworkbench.orgmdpi.com

Investigation of Inborn Errors of Metabolism, e.g., Propionic Acidemia

Inborn errors of metabolism (IEMs) are genetic disorders that disrupt normal metabolic processes. nih.gov Propionic acidemia is an example of an organic acidemia, an IEM where the body is unable to process certain proteins and fats, leading to the accumulation of harmful substances. nih.gov The diagnosis and management of these disorders rely on the accurate measurement of specific metabolites, such as organic acids and acylcarnitines, in blood and urine. nih.govresearchgate.net

Stable isotope dilution analysis using compounds like this compound is a cornerstone of modern diagnostic methods for IEMs. researchgate.netchemie-brunschwig.ch In this approach, a known quantity of the deuterated standard is added to a patient's biological sample (e.g., plasma or urine). The ratio of the naturally occurring metabolite to the deuterated standard is then measured by mass spectrometry. This technique allows for highly accurate and precise quantification, overcoming variations in sample extraction and analysis. researchgate.net

For instance, acylcarnitine profiling using tandem mass spectrometry with stable isotope-labeled internal standards is a primary method for newborn screening and for diagnosing fatty acid oxidation (FAO) disorders and organic acidemias. researchgate.net While this compound is specific for hexanoic acid, the principle is applied across a range of labeled standards to quantify a full profile of relevant metabolites. This allows clinicians to identify the specific enzymatic defect and monitor the effectiveness of dietary therapy and other treatments. nih.gov The use of these tracers has significantly advanced the understanding of the pathophysiology of these rare diseases. nih.gov

Contribution to Understanding Obesity and Insulin (B600854) Resistance Mechanisms

Obesity and insulin resistance are key features of the metabolic syndrome and are characterized by profound alterations in glucose and lipid metabolism. frontiersin.orgbiorxiv.org Short-chain and medium-chain fatty acids are increasingly recognized for their roles as energy sources and signaling molecules that can influence insulin sensitivity, fat storage, and energy expenditure. biorxiv.org For example, studies in animal models have shown that supplementation with hexanoic acid can prevent body weight gain and fat accumulation in mice fed a high-fat diet. biorxiv.org

To unravel the complex metabolic pathways involved, researchers use stable isotope tracers. Methodologies like the hyperinsulinemic-euglycemic clamp, combined with infusions of stable isotope-labeled glucose and fatty acids, allow for the precise quantification of processes like endogenous glucose production, insulin sensitivity, and whole-body lipolysis. prosciento.com Deuterated fatty acids are used to trace the flux of lipids through various metabolic pathways, including hepatic de novo lipogenesis (DNL), the process of creating new fat in the liver, which is often elevated in insulin-resistant states. prosciento.comresearchgate.net

The use of this compound as an internal standard enables the exact measurement of circulating fatty acid concentrations, which is critical for studies investigating the link between diet, the gut microbiome, and metabolic health. uu.sebiorxiv.org Altered levels of SCFAs are linked to obesity and insulin resistance. mdpi.come-dmj.org Accurate quantification helps establish correlations between specific fatty acids and markers of metabolic disease, such as impaired glucose uptake in muscle and ectopic fat deposition. frontiersin.orge-dmj.org This research provides mechanistic insights into how dietary components and their microbial metabolites influence the development of obesity and type 2 diabetes. frontiersin.orgmdpi.com

Modulation of Inflammatory and Immune Responses by Short-Chain Fatty Acids

Short-chain fatty acids produced by the gut microbiota are critical modulators of the host immune system. nih.govfrontiersin.orgmdpi.com They influence the development, function, and migration of various immune cells, thereby helping to maintain intestinal homeostasis and control inflammation. frontiersin.orgfrontiersin.org SCFAs like butyrate (B1204436) and propionate (B1217596) have been shown to exert anti-inflammatory effects by inhibiting histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs) on immune cells. frontiersin.orgmdpi.com These actions can suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which are crucial for dampening immune responses. biorxiv.orgnih.gov

Stable isotope-labeled compounds such as this compound are essential tools for studying the metabolic fate of SCFAs within the immune system. By using labeled tracers, researchers can track how SCFAs are taken up and utilized by different immune cell populations, such as macrophages, dendritic cells, and T cells. nih.gov This helps to elucidate how these fatty acids provide energy for immune cells or act as signaling precursors that alter cellular function. For example, studies can trace how deuterated SCFAs contribute to the acetylation of histones, an epigenetic modification that regulates the expression of inflammatory genes. mdpi.com

The accurate quantification of SCFAs in fecal samples, plasma, and at sites of inflammation is critical for understanding their role in inflammatory conditions like inflammatory bowel disease (IBD). frontiersin.org The use of deuterated internal standards, including this compound, in mass spectrometry-based methods ensures the reliability of these measurements. uu.se Such studies have consistently shown that SCFA levels are often reduced in patients with IBD, linking gut dysbiosis to chronic inflammation. frontiersin.org

Exploration in Neurological Disorders and Gut-Brain Axis Studies

The gut-brain axis is a bidirectional communication network that links the gastrointestinal tract with the central nervous system. frontiersin.orgescholarship.orgnih.gov Gut microbiota and their metabolites, particularly SCFAs, are key players in this communication, influencing brain function, behavior, and the pathogenesis of certain neurological and psychiatric disorders. frontiersin.orgmdpi.comfrontiersin.org SCFAs can cross the blood-brain barrier and have been shown to modulate neurotransmission, reduce neuroinflammation, and influence the integrity of the barrier itself. frontiersin.orgnih.gov

The role of fatty acids in neurological health is also highlighted by research into deuterated polyunsaturated fatty acids (PUFAs). Studies have shown that reinforcing PUFAs with deuterium can protect neurons from lipid peroxidation, a form of oxidative damage implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net For instance, a diet with deuterated PUFAs was found to reduce brain lipid peroxidation and lower the levels of amyloid-β peptides in a mouse model of Alzheimer's disease. nih.gov

In the context of the gut-brain axis, this compound serves as a crucial analytical standard for metabolomics studies that aim to identify and quantify the biochemical messengers involved. escholarship.orgmdpi.comnih.gov By accurately measuring the levels of hexanoate and other SCFAs in both the gut and the central nervous system, researchers can explore the mechanisms through which the microbiota influences neurological health. frontiersin.orgnih.gov These studies help to identify unique metabolic signatures associated with conditions like depression, anxiety, and cognitive deficits, highlighting potential therapeutic targets within the gut-brain axis. frontiersin.orgnih.gov

Mechanistic Insights into Deuterated Analogue Efficacy

The utility of deuterated analogues like this compound in research and therapeutics stems from fundamental physicochemical principles, primarily its function as a metabolic tracer and the kinetic isotope effect (KIE). nih.govinformaticsjournals.co.in

Tracer for Metabolic Flux Analysis: The most common application of this compound is as a tracer in metabolic studies. nih.govmdpi.com Because deuterium is a stable (non-radioactive) isotope, it is safe for use in vivo. mdpi.com The key advantage is its mass: the carbon-deuterium (C-D) bond gives the molecule a higher molecular weight than its natural counterpart. This mass difference allows it to be easily distinguished and quantified by mass spectrometry. caymanchem.com When introduced into a biological system, researchers can follow the path of the deuterated molecule, tracking its absorption, distribution, and conversion into downstream metabolites. nih.govplos.org This provides a dynamic picture of metabolic fluxes through specific pathways, which is far more informative than simply measuring the static levels of metabolites. nih.govscielo.org.comdpi.com

Kinetic Isotope Effect (KIE): The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. acs.orggsartor.orgmdpi.com The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, it requires more energy to break a C-D bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction (e.g., one catalyzed by a cytochrome P450 enzyme), replacing hydrogen with deuterium can significantly slow down the reaction rate. nih.gov

This effect is exploited in drug development to create "heavy drugs." By strategically deuterating a drug molecule at a site of metabolic breakdown, its metabolic stability can be increased, prolonging its half-life and enhancing its therapeutic efficacy or reducing the formation of toxic metabolites. informaticsjournals.co.in While this compound is primarily used as a tracer, the KIE principle underpins the therapeutic strategy for other deuterated compounds, such as deuterated polyunsaturated fatty acids that are made more resistant to oxidative damage. acs.orgnih.gov

Interactive Data Tables

Table 1: Research Applications of this compound This table summarizes the primary role of this compound as a research tool in various disease models.

| Research Area | Primary Role of this compound | Key Research Findings Enabled |

|---|---|---|

| MASLD/NAFLD Pathogenesis | Internal standard for lipidomics | Accurate quantification of fatty acids to identify metabolic signatures of disease progression (e.g., steatosis vs. NASH). metabolomicsworkbench.orgbevital.no |

| Inborn Errors of Metabolism | Internal standard for metabolite quantification | Precise diagnosis and monitoring of organic acidemias and FAO disorders via stable isotope dilution analysis. researchgate.net |

| Obesity and Insulin Resistance | Internal standard and tracer for metabolic flux | Elucidation of how SCFAs influence glucose homeostasis, de novo lipogenesis, and fat accumulation. biorxiv.orgprosciento.com |

| Inflammation and Immune Response | Internal standard for SCFA measurement | Correlation of altered SCFA levels with inflammatory status in conditions like IBD; tracing SCFA uptake by immune cells. uu.sefrontiersin.org |

| Neurological Disorders and Gut-Brain Axis | Internal standard for metabolomics | Identification of SCFA signatures in the gut and CNS associated with neurological conditions, clarifying gut-brain communication. frontiersin.orgnih.gov |

Challenges and Future Directions in Deuterated Hexanoate Research

Advancements in In Vivo Tracer Methodologies and Translational Studies

The application of stable isotope tracers, such as deuterated hexanoate (B1226103), is fundamental to understanding the dynamic nature of metabolism in vivo. e-acnm.org These methods allow for the quantitative assessment of metabolic fluxes, providing insights into the kinetics of various biological compounds like glucose, fatty acids, and amino acids at cellular, organ, and systemic levels. e-acnm.org The development of stable isotope approaches marked a significant step forward in obtaining human in vivo cell turnover data, adapting techniques from metabolic and nutrition research to quantify DNA synthesis and, consequently, cell proliferation rates. frontiersin.org

Initially, studies utilized deuterium-labeled glucose, but many have since transitioned to using deuterated water (D2O). frontiersin.orgfrontiersin.org However, the use of specific deuterated fatty acids like sodium hexanoate-D11 offers more targeted insights into lipid metabolism. frontiersin.orgnih.gov Deuterium (B1214612) metabolic imaging (DMI) has emerged as a promising non-invasive technique for studying in vivo metabolism. nih.gov This method leverages the detection of deuterated metabolites to quantify pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. nih.gov

Future advancements in this area will likely focus on enhancing the sensitivity and spatial resolution of imaging techniques. nih.gov Improving these aspects is crucial for the clinical translation of DMI, allowing for more precise diagnostics and assessment of treatment responses in various diseases. nih.govresearchgate.net Furthermore, optimizing the synthesis of deuterated tracers and refining administration protocols will enhance their clinical applicability. researchgate.net

Recent studies have highlighted the potential of combining stable isotope tracer methodology with molecular biology tools for a more in-depth understanding of protein metabolism in both physiological and pathophysiological states. e-acnm.org This integrated approach could facilitate the development of effective therapeutic strategies for a range of conditions. e-acnm.org

Refinement of Computational Models for Isotopic Flux Analysis

The analysis of data from stable isotope tracing experiments heavily relies on computational models to estimate metabolic fluxes. plos.org Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying in vivo metabolic fluxes by fitting an algebraic model of unknown flux parameters to labeling data. plos.org As research questions and experimental setups become more complex, there is a growing need for more sophisticated and robust computational tools. dgmet.denih.gov

Current challenges in isotopic flux analysis include the need for uniform input data for certain models, whereas experimental measurements can be variable. biorxiv.org Machine learning models, such as a combination of Pattern-Completing Neural Networks (PCNN) and Artificial Neural Networks (ANN), are being developed to bridge this gap by converting variable experimental data into quantitative metabolic flux maps. biorxiv.org These advanced models can handle incomplete data sets and are computationally efficient, making them suitable for complex metabolic networks. biorxiv.org

The development of computational tools for isotopically nonstationary 13C labeling experiments represents a significant refinement of classical stationary MFA. nih.gov These tools allow for the simulation of labeling experiments, sensitivity analysis, and optimal experimental design, leading to improved quality of flux estimates. nih.gov

Future refinements in computational modeling will likely focus on:

Improved scalability and robustness: Developing algorithms that can handle large-scale metabolic networks and diverse datasets. plos.org

Integration of multi-omics data: Combining isotopic labeling data with genomics, proteomics, and transcriptomics to create more comprehensive and accurate models of cellular metabolism.

User-friendly software: Creating accessible and intuitive software that facilitates the planning, implementation, and analysis of labeling experiments for a broader range of researchers. dgmet.de

Exploration of Novel Metabolic Pathways and Interactions

The use of deuterated tracers like this compound opens avenues for exploring novel metabolic pathways and interactions that are not apparent from traditional metabolomics alone. For instance, studies using deuterated fatty acids can elucidate how these molecules are incorporated into complex lipids and how they influence various signaling pathways.

A study on a novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, which is hydrolyzed into hexanoic acid and (R)-1,3-butanediol, utilized hexanoic acid-d11 as an internal standard to trace the metabolic fate of the ingested compound. frontiersin.orgnih.gov This research demonstrated that the resulting metabolites appear in the plasma and are converted to beta-hydroxybutyrate in a manner dependent on the serving size. frontiersin.orgnih.gov Such studies provide valuable insights into the kinetics and metabolism of exogenous ketogenic compounds.

Furthermore, research into the metabolism of drugs has shown that compounds can be broken down through processes like the proteolytic cleavage of a peptide backbone and beta-oxidation of a fatty acid side chain. nih.gov Isotope labeling is a critical tool in these investigations.

Future research using this compound could focus on:

Gut microbiome interactions: Investigating how gut bacteria metabolize hexanoate and the subsequent impact on host metabolism.

Inter-organ trafficking: Tracing the movement of hexanoate and its metabolites between different organs to understand systemic lipid metabolism.

Disease-specific metabolic reprogramming: Using deuterated hexanoate to uncover alterations in fatty acid metabolism in diseases such as cancer, diabetes, and non-alcoholic fatty liver disease.

The integration of chemical synthesis with biocatalytic steps is also a promising area for creating novel, structurally diverse compounds. ucl.ac.uk This chemoenzymatic approach could be used to synthesize new deuterated probes for exploring specific metabolic pathways. ucl.ac.uk

Development of Standardized Protocols for Multi-Center Research

The reproducibility and comparability of findings across different research centers are paramount for advancing the field of deuterated hexanoate research. However, significant variations currently exist in study protocols, including tracer administration, dosage, and duration of studies. frontiersin.orgfrontiersin.orgresearchgate.net A review of studies using deuterated water found wide variations in protocols, with doses ranging significantly and durations lasting from weeks to months. frontiersin.orgfrontiersin.orgresearchgate.net

The lack of standardized protocols can lead to confusion and difficulty in comparing results from different studies. frontiersin.orgfrontiersin.orgresearchgate.net It also poses challenges for regulatory approval and can raise concerns among research participants. frontiersin.orgresearchgate.net

Therefore, a critical future direction is the development and adoption of standardized protocols for multi-center research involving deuterated tracers like this compound. These protocols should address:

Tracer Purity and Formulation: Ensuring consistent quality and formulation of the deuterated compounds used.

Administration Routes and Dosing: Establishing clear guidelines for how tracers are administered and at what concentrations.

Sample Collection and Processing: Standardizing the timing and methods for collecting and processing biological samples.

Analytical Methods: Harmonizing the analytical techniques, such as mass spectrometry, used to measure isotopic enrichment. nih.gov

Data Analysis and Reporting: Creating uniform approaches for analyzing and reporting data to ensure transparency and comparability.

Initiatives aimed at fostering scientific exchange, knowledge transfer, and education among researchers are crucial for establishing these standards. dgmet.de By creating networks and organizing workshops, the research community can work collaboratively to develop and disseminate best practices for isotopic labeling experiments. dgmet.de The availability of well-characterized standards from commercial suppliers also plays a vital role in facilitating these efforts. chemie-brunschwig.ch

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.